molecular formula C2H7NO2 B1504763 Ammonium acetate-D3 CAS No. 20515-38-2

Ammonium acetate-D3

Cat. No. B1504763
CAS RN: 20515-38-2
M. Wt: 80.1 g/mol
InChI Key: USFZMSVCRYTOJT-NIIDSAIPSA-N
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Patent
US05723469

Procedure details

120 g of ammonium acetate and 9.8 g of sodium cyanoborohydride were added to a solution containing 31 g of (4-chloro-2-methylphenoxy)acetone dissolved in 700 mL of methanol, and the resultant mixture was stirred for 20 hours at room temperature. After the reaction mixture was concentrated under reduced pressure. 180 mL of concentrated hydrochloric acid and 100 mL of water were added to the residue. The whole mixture was stirred for 1 hour, and then extracted with 300 mL of diethyl ether. The water layer was alkalified using a 5% aqueous solution of sodium hydroxide, and then extracted with 500 mL of ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. A fraction possessing a low boiling point was removed from the obtained oily products to afford 25 g (yield 81%) of the desired product. Refractive index: 1.5360.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+].C([BH3-])#[N:7].[Na+].[Cl:10][C:11]1[CH:21]=[CH:20][C:14]([O:15][CH2:16][C:17](=O)[CH3:18])=[C:13]([CH3:22])[CH:12]=1>CO>[Cl:10][C:11]1[CH:21]=[CH:20][C:14]([O:15][CH2:16][CH:17]([NH2:7])[CH3:18])=[C:13]([CH3:22])[CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
9.8 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
ClC1=CC(=C(OCC(C)=O)C=C1)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The whole mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
180 mL of concentrated hydrochloric acid and 100 mL of water were added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 mL of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 mL of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was removed from the obtained oily products

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(OCC(C)N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.